molecular formula C17H16Cl2N2O B3001274 2-((2,4-dichlorophenoxy)methyl)-1-propyl-1H-benzo[d]imidazole CAS No. 381682-50-4

2-((2,4-dichlorophenoxy)methyl)-1-propyl-1H-benzo[d]imidazole

Cat. No.: B3001274
CAS No.: 381682-50-4
M. Wt: 335.23
InChI Key: QKOQYIGRGHAECT-UHFFFAOYSA-N
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Description

2-((2,4-dichlorophenoxy)methyl)-1-propyl-1H-benzo[d]imidazole is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and industry. The presence of the 2,4-dichlorophenoxy group and the benzimidazole core in its structure imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,4-dichlorophenoxy)methyl)-1-propyl-1H-benzo[d]imidazole typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the 2,4-Dichlorophenoxy Group: The 2,4-dichlorophenoxy group can be introduced through a nucleophilic substitution reaction using 2,4-dichlorophenol and an appropriate leaving group.

    Alkylation: The final step involves the alkylation of the benzimidazole core with a propyl halide to introduce the propyl group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the nitro groups (if present) or other reducible functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-((2,4-dichlorophenoxy)methyl)-1-propyl-1H-benzo[d]imidazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it useful in biological research.

    Medicine: It has potential therapeutic applications, including anticancer, anti-inflammatory, and antiparasitic properties.

    Industry: The compound is used in the development of agrochemicals, such as herbicides and fungicides, due to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-((2,4-dichlorophenoxy)methyl)-1H-benzimidazole: Lacks the propyl group but shares the core structure.

    2-((3,4-dichlorophenoxy)methyl)-1-propyl-1H-benzo[d]imidazole: Similar structure with a different substitution pattern on the phenoxy group.

    2-((2,4-dichlorophenoxy)methyl)-1-methyl-1H-benzo[d]imidazole: Contains a methyl group instead of a propyl group.

Uniqueness

The presence of the propyl group in 2-((2,4-dichlorophenoxy)methyl)-1-propyl-1H-benzo[d]imidazole imparts unique lipophilicity and steric properties, which can influence its biological activity and interactions with molecular targets. This makes it distinct from other similar compounds and may enhance its efficacy in certain applications.

Properties

IUPAC Name

2-[(2,4-dichlorophenoxy)methyl]-1-propylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O/c1-2-9-21-15-6-4-3-5-14(15)20-17(21)11-22-16-8-7-12(18)10-13(16)19/h3-8,10H,2,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOQYIGRGHAECT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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